3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one
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Overview
Description
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C14H14F3NO2 and a molecular weight of 285.26 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Preparation Methods
The synthesis of 3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one involves several steps. One common synthetic route includes the reaction of 2,3,4-trifluorobenzaldehyde with piperidine under specific conditions to form an intermediate, which is then further reacted with propanoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate certain biochemical pathways, influencing cellular functions .
Comparison with Similar Compounds
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-one: Known for its use in the synthesis of pharmaceuticals.
4-Piperidone hydrochloride: Used as an intermediate in organic synthesis.
2,6-Dimethylpiperidine: Commonly used in the production of polymers and resins.
The uniqueness of this compound lies in its trifluorophenyl group, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C14H14F3NO2 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C14H14F3NO2/c1-2-11(19)8-4-3-7-18(14(8)20)10-6-5-9(15)12(16)13(10)17/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
HXGVRXIWSHRNAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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